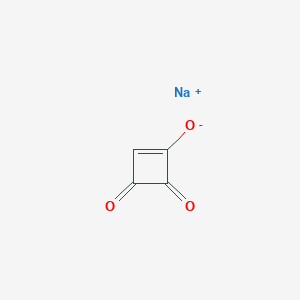
sodium;3,4-dioxocyclobuten-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-cyano-4-phenylpiperidine hydrochloride is commonly synthesized through the cyanation reaction of piperazine compounds. The specific reaction conditions and steps are tailored according to the synthetic scheme being followed .
Industrial Production Methods: In industrial settings, the production of 4-cyano-4-phenylpiperidine hydrochloride involves the use of hydrochloric acid, diethyl ether, dichloromethane, thionyl chloride, toluene, triethylamine, sodium hydride, and other reagents . The process typically includes the cyanation of piperazine derivatives under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Major Products Formed:
Substitution Reactions: The products typically include substituted piperidine derivatives.
Reduction Reactions: The major product is 4-aminophenylpiperidine.
Applications De Recherche Scientifique
4-cyano-4-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 4-cyano-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels, which may contribute to its antidepressant and sedative effects .
Comparaison Avec Des Composés Similaires
- 4-phenylpiperidine-4-carbonitrile hydrochloride
- 4-cyano-4-phenylpiperidine hydrochloride
Comparison: 4-cyano-4-phenylpiperidine hydrochloride is unique due to its specific cyano group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the cyano group allows for unique substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
sodium;3,4-dioxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDNJVXTWPNSA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbohydrazide](/img/structure/B7881364.png)



![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)



![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)


